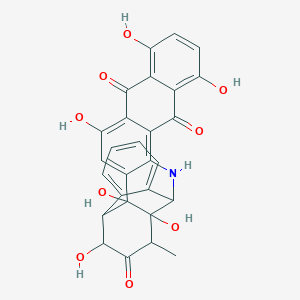

Dynemicin P

Description

Properties

CAS No. |

138370-13-5 |

|---|---|

Molecular Formula |

C28H21NO9 |

Molecular Weight |

515.5 g/mol |

IUPAC Name |

2,3,6,20,23,27-hexahydroxy-4-methyl-15-azaheptacyclo[14.12.0.02,7.03,14.08,13.017,26.019,24]octacosa-1(28),8,10,12,16,19,21,23,26-nonaene-5,18,25-trione |

InChI |

InChI=1S/C28H21NO9/c1-9-22(33)25(36)20-10-4-2-3-5-11(10)26-27(9,37)28(20,38)12-8-15(32)18-19(21(12)29-26)24(35)17-14(31)7-6-13(30)16(17)23(18)34/h2-9,20,25-26,29-32,36-38H,1H3 |

InChI Key |

SMIPWYWDEUZLFV-UHFFFAOYSA-N |

SMILES |

CC1C(=O)C(C2C3=CC=CC=C3C4C1(C2(C5=CC(=C6C(=C5N4)C(=O)C7=C(C=CC(=C7C6=O)O)O)O)O)O)O |

Canonical SMILES |

CC1C(=O)C(C2C3=CC=CC=C3C4C1(C2(C5=CC(=C6C(=C5N4)C(=O)C7=C(C=CC(=C7C6=O)O)O)O)O)O)O |

Synonyms |

dynemicin P |

Origin of Product |

United States |

Structural Features and Core Components of Dynemicin P

Comparative Structural Analysis of Dynemicin P with Dynemicin A

This compound is identified as a natural analog of Dynemicin A, exhibiting key structural variations that differentiate it from its more extensively studied counterpart jst.go.jp. A primary distinction lies in the substitution of a specific functional group: this compound features an oxo group in a position where Dynemicin A contains a carboxyl group jst.go.jp. This modification is significant, as the carboxyl and epoxide moieties in Dynemicin A are crucial for its activation and subsequent DNA cleavage activity . Research indicates that this compound exhibits reduced DNA cleavage activity compared to Dynemicin A, underscoring the importance of these specific functional groups for the compound's biological action .

The table below provides a comparative overview of this compound and Dynemicin A:

| Feature | This compound | Dynemicin A |

| Molecular Formula | CHNO medchemexpress.cnebi.ac.uk | CHNO nih.govwikipedia.orgnih.gov |

| Molecular Weight | 515.47 g/mol medchemexpress.cnebi.ac.uk | 537.5 g/mol nih.govnih.gov |

| Key Structural Difference | Oxo group substitution for carboxyl group jst.go.jp | Carboxyl group present |

| DNA Cleavage Activity | Reduced compared to Dynemicin A | Potent DNA cleavage activity nih.gov |

Analysis of the Oxo Group Substitution for the Carboxyl Group in this compound

The substitution of the carboxyl group in Dynemicin A with an oxo group in this compound represents a critical structural alteration jst.go.jp. In Dynemicin A, the carboxyl group, along with the epoxide ring, plays a vital role in the compound's activation mechanism . This activation, often triggered by reducing agents like NADPH or glutathione, leads to a conformational change in the enediyne core, initiating its DNA-cleaving activity nih.gov. The presence of an oxo group instead of a carboxyl group in this compound contributes to its observed reduced DNA cleavage activity, highlighting the precise structural requirements for optimal biological function within the dynemicin family .

Constituent Enediyne Core and Anthraquinone (B42736) Moiety

The fundamental structural framework of this compound, shared with other dynemicin family members, consists of two distinct yet interconnected components: a 10-membered enediyne core and an anthraquinone moiety iucr.orgnih.govresearchgate.netnih.govresearchgate.net.

The enediyne core is often referred to as the "warhead" due to its crucial role in the compound's mechanism of action iucr.orgnih.gov. This core features two acetylenic groups conjugated to a double bond within a ten-membered carbocycle iucr.orgnih.gov. Upon activation, the enediyne undergoes a Bergman cyclization, a characteristic reaction that generates a highly reactive 1,4-dehydrobenzene biradical nih.gov. This biradical is capable of abstracting hydrogen atoms from the DNA backbone, leading to single- or double-strand breaks in DNA nih.gov.

The anthraquinone moiety serves as a DNA-binding component iucr.orgnih.gov. Its planar structure allows it to intercalate into the minor groove of DNA, thereby enhancing the compound's binding specificity and facilitating the interaction of the enediyne core with its DNA target iucr.orgnih.gov. The anthraquinone also functions as a chromophore, contributing to the compound's characteristic color wikipedia.org.

Biosynthetic studies suggest that both the enediyne core and the anthraquinone moiety originate from polyketide precursors nih.govresearchgate.net. Evidence indicates that a conserved iterative type I polyketide synthase (PKSE) initiates the biosynthesis of both the enediyne core and, notably, the anthraquinone moiety, suggesting an unusual biosynthetic logic where a single polyketide synthase product can be converted into these two distinct structural components nih.govresearchgate.netpnas.org.

Stereochemical Investigations and Absolute Configuration Studies of this compound Analogs

Stereochemistry, which describes the three-dimensional arrangement of atoms in a molecule, is a critical aspect influencing the biological activity of chiral compounds like dynemicins wikipedia.org. While specific detailed stereochemical investigations solely on this compound are less prominently documented in general literature compared to Dynemicin A, insights from studies on Dynemicin A and its analogs provide a strong basis for understanding the stereochemical considerations within this class of compounds.

The absolute configuration of natural (+)-Dynemicin A has been definitively established as 2S, 3S, 4S, 7R, 8R nih.gov. This determination was achieved through rigorous comparative studies between the synthetic form of Dynemicin A and the natural product derived from fermentation nih.gov. Such studies are crucial because the precise spatial arrangement of atoms can significantly impact how a molecule interacts with biological targets, such as DNA pnas.org.

Research into Dynemicin A-related molecules has shown that stereochemistry at particular positions, such as C10a, can profoundly influence their ability to undergo cycloaromatization, the key step in their DNA-cleaving mechanism broadinstitute.org. Compounds with a β-substituent at C10a were observed to cycloaromatize at 80°C, whereas those with an α-substituent failed to undergo thermally activated cycloaromatization broadinstitute.org. These differences are attributed to conformational changes in the molecule's C ring that are necessary for aromatization broadinstitute.org.

The development of laboratory synthetic routes has enabled the preparation of a wide array of dynemicin analogs with varied structural and stereochemical features nih.gov. These synthetic endeavors have been instrumental in exploring how subtle changes in stereochemistry affect DNA cleavage efficiency and sequence specificity, providing valuable data for understanding the structure-activity relationships within the dynemicin family nih.gov. Absolute configuration is typically determined using techniques such as X-ray crystallography, optical rotatory dispersion, and nuclear magnetic resonance (NMR) spectroscopy wikipedia.org.

Biosynthetic Pathways and Genetic Insights of Dynemicin P and Analogs

Microbial Origin of Dynemicin P from Micromonospora chersina

This compound, along with its more studied counterpart dynemicin A, is a natural product isolated from the fermentation broth of the actinomycete Micromonospora chersina. jst.go.jpmicrobiologyresearch.org Specifically, new dynemicin analogs, including dynemicins O, P, and Q, were discovered in the culture of Micromonospora chersina M956-1, the same strain that produces dynemicin A. jst.go.jp The genus Micromonospora is recognized as a prolific source of bioactive secondary metabolites. microbiologyresearch.orgscirp.orgbiorxiv.org The production of dynemicins by M. chersina underscores the metabolic potential of this microorganism to synthesize structurally unique and biologically active compounds. microbiologyresearch.orgnih.gov

Elucidation and Characterization of the Dynemicin Biosynthetic Gene Cluster (BGC)

The blueprint for dynemicin biosynthesis is encoded within a dedicated biosynthetic gene cluster (BGC) in the genome of Micromonospora chersina. nih.govresearchgate.net The identification and sequencing of this BGC were pivotal steps in unraveling the molecule's construction. nih.goviucr.org A surprising finding from the analysis of the BGC was the absence of a typical Type II polyketide synthase (PKS) expected for the formation of the anthraquinone (B42736) moiety, suggesting an unconventional biosynthetic route. nih.govresearchgate.net Instead, the cluster contains a set of conserved genes known as the "minimal enediyne cassette," which is characteristic of enediyne-producing pathways. nih.gov Gene deletion studies have been instrumental in confirming the essentiality of specific genes within the cluster for dynemicin production. nih.govgrantome.com The availability of the BGC sequence has enabled targeted gene inactivation and heterologous expression studies, which are crucial for assigning functions to the various enzymes in the pathway. nih.govrsc.org

Enzymatic Assembly of the Enediyne Core

The defining feature of dynemicins is the enediyne "warhead," a highly reactive cyclic structure responsible for its DNA-cleaving activity. The biosynthesis of this core is a central focus of research.

The biosynthesis of the enediyne core is initiated by a highly reducing, iterative Type I polyketide synthase, commonly referred to as PKSE. nih.govnih.gov In the dynemicin pathway, this enzyme is designated DynE8. nih.gov Unlike the modular Type I PKSs, iterative PKSs use their catalytic domains repeatedly to construct the polyketide chain. The PKSE is responsible for generating a linear polyene precursor. nih.govpnas.org Remarkably, studies have shown that this PKSE is involved in the biosynthesis of not only the enediyne core but also the anthraquinone portion of the molecule, a dual functionality that represents a significant discovery in polyketide biosynthesis. pnas.orgscispace.com The essential role of the PKSE has been confirmed through gene disruption experiments, where knocking out the dynE8 gene abolished dynemicin production. nih.govnih.gov

Biosynthesis of the Anthraquinone Moiety

The anthraquinone moiety of dynemicin is crucial for its ability to intercalate into DNA. Its biosynthesis is intricately linked to the enediyne core pathway.

A key breakthrough in understanding the anthraquinone biosynthesis was the identification of an unusual intermediate: an iodoanthracene-γ-thiolactone. digitellinc.comnih.govnih.gov This molecule serves as a mid-pathway precursor to the anthraquinone half of dynemicin A. nih.govnih.govnih.gov Its discovery was unexpected as the dynemicin BGC lacks identifiable genes for halogenation or sulfur insertion. nih.gov The iodoanthracene-γ-thiolactone is formed from the same initial polyene product generated by the PKSE that also leads to the enediyne core, highlighting a divergent point in the biosynthetic pathway from a common precursor. pnas.org Feeding experiments have confirmed that this iodoanthracene derivative is selectively incorporated into the final dynemicin structure. nih.gov

The dynemicin BGC contains several genes encoding enzymes with initially unknown functions. nih.govnih.gov One such protein is DynF, also known as Orf15. nih.govdigitellinc.com Gene inactivation studies have demonstrated that DynF (and its orthologs like Sgd15 in other pathways) is essential for dynemicin production. nih.gov Specifically, a knockout mutant of orf15 completely loses the ability to produce dynemicin, but production can be restored by feeding the culture with the iodoanthracene-γ-thiolactone intermediate. digitellinc.com This strongly suggests that DynF/Orf15 is involved in an early step of the biosynthesis, likely in the processing of the polyketide precursor to form the iodoanthracene-γ-thiolactone. nih.govdigitellinc.com

The crystal structure of DynF has been solved, revealing a dimeric, eight-stranded β-barrel structure. nih.govnih.gov Interestingly, palmitic acid was found bound within a cavity of the protein, leading to the hypothesis that DynF may be involved in binding the hydrophobic polyene precursor, which is a central step in the synthesis of both the enediyne core and the anthraquinone moiety. researchgate.netnih.govnih.gov

Precursor Identification: Iodoanthracene-γ-thiolactone

Genetic Engineering and Mutasynthetic Approaches for Analog Generation

Genetic engineering of the dynemicin biosynthetic gene cluster in Micromonospora chersina has opened a powerful avenue for the generation of novel dynemicin analogs through a strategy known as mutasynthesis or precursor-directed biosynthesis. This approach leverages a genetically modified organism, blocked at a specific point in a metabolic pathway, which is then cultured with synthetic analogs of the blocked intermediate. The organism's remaining active enzymes process the synthetic precursor, incorporating it into the final molecular structure to produce an unnatural analog.

A pivotal breakthrough in the mutasynthesis of dynemicins was the identification and characterization of the gene orf15. Research into the dynemicin biosynthetic gene cluster revealed that orf15 is essential for the production of the iodoanthracene-γ-thiolactone intermediate. nih.govnih.gov This intermediate serves as the crucial building block for the entire anthraquinone portion of the dynemicin molecule.

To exploit this, researchers utilized CRISPR-Cas9 gene editing technology to create a targeted deletion mutant, designated as the Δorf15 strain of M. chersina. nih.gov As predicted, the deletion of orf15 completely abolished the production of dynemicin A and its congeners, as the biosynthetic pathway was starved of the necessary iodoanthracene precursor. nih.govresearchgate.net This created an ideal chassis for mutasynthesis. The viability of this strategy was confirmed when feeding the natural iodoanthracene-γ-thiolactone to the Δorf15 mutant culture successfully restored the production of dynemicin A to wild-type levels. nih.gov

The true potential of the Δorf15 mutant lies in its ability to accept and process synthetic, modified versions of the iodoanthracene-γ-thiolactone precursor. nih.govresearchgate.net This allows for the specific and rational design of new dynemicin analogs with altered substituents on the anthraquinone core, a region of the molecule known to be important for DNA binding. nih.govresearchgate.net By synthesizing iodoanthracene analogs with modifications at the A-ring of the anthraquinone system and feeding them to the Δorf15 mutant, scientists have successfully generated a library of novel dynemicin derivatives. nih.govresearchgate.net This precursor-directed biosynthesis occurs without competition from the natural intermediate, ensuring that the resulting products are exclusively the desired unnatural analogs. nih.govresearchgate.net

The research findings demonstrate that the downstream enzymes in the dynemicin pathway possess a degree of substrate flexibility, enabling them to recognize and process the supplied non-natural precursors. This integration of chemical synthesis with genetic manipulation provides a powerful platform to overcome the challenges associated with the total synthesis of these highly complex molecules and systematically explore the structure-activity relationships of the anthraquinone moiety. nih.govresearchgate.net

Research Findings on Precursor-Directed Biosynthesis using Δorf15 Mutant

The following table summarizes the results from mutasynthesis experiments where synthetic iodoanthracene-γ-thiolactone precursors were fed to the Δorf15 mutant of M. chersina.

| Precursor Fed to Δorf15 Mutant | Chemical Name of Precursor | Resulting Dynemicin Analog | Chemical Name of Analog |

| Natural Precursor | Iodoanthracene-γ-thiolactone | Dynemicin A | (1S,4R,4aR,14S,14aS,18Z)-6,8,11-trihydroxy-3-methoxy-1-methyl-7,12-dioxo-1,4,7,12,13,14-hexahydro-4a,14a-epoxy-4,14-hex nih.govene nih.govresearchgate.netdiynonaphtho[2,3-c]phenanthridine-2-carboxylic acid |

| Synthetic Analog 1 | 9-Deoxy-iodoanthracene-γ-thiolactone | 9-Deoxydideoxy-dynemicin A | A dynemicin analog lacking the hydroxyl groups typically found on the A-ring of the anthraquinone core. |

Mechanism of Action at the Molecular Level for Dynemicin P

Molecular Activation Pathways

The activation of Dynemicin A is a critical prerequisite for its DNA-cleaving activity, involving a sequence of chemical transformations initiated by cellular components.

The initial step in the molecular activation of Dynemicin A involves its reductive transformation, a process significantly enhanced by the presence of cellular cofactors such as NADPH (nicotinamide adenine (B156593) dinucleotide phosphate) and various thiol compounds. pnas.orgnih.govnih.govacs.org Specifically, the quinone moiety, an integral part of the anthraquinone (B42736) structure of Dynemicin A, undergoes reduction to a hydroquinone. nih.goviucr.org This bioreductive event is pivotal as it triggers a subsequent chemical change: the opening of an epoxide ring within the molecule. nih.goviucr.org This epoxide ring opening is the key event that primes the enediyne core for its subsequent, highly reactive transformation. nih.goviucr.org The anthraquinone component of Dynemicin A not only contributes to DNA binding but also serves as the direct site for this crucial bioreductive activation within the cellular environment. pnas.org

Enzymatic systems also play a role in this reductive activation. Flavoprotein enzymes, such as ferredoxin-NADP+ reductase and xanthine (B1682287) oxidase, have been shown to catalyze the reduction of Dynemicin A by NADPH and NADH, respectively. nih.gov This enzyme-catalyzed activation leads to more rapid and efficient DNA cleavage, even at lower concentrations of the stoichiometric reductant. nih.gov Research findings indicate that the nucleotide-specific DNA cleavage induced by thiols, such as methyl thioglycolate, is remarkably similar to that observed with NADPH, underscoring the common reductive activation pathway. nih.govresearchgate.net

Following reductive activation, the ten-membered enediyne core of Dynemicin A undergoes a characteristic intramolecular rearrangement known as the Bergman cycloaromatization. nih.goviucr.orgpnas.orgsmu.eduucl.ac.uknih.govsmu.eduorganic-chemistry.org This reaction is central to the compound's mechanism of action, as it leads to the formation of a highly reactive intermediate: a 1,4-dehydrobenzene biradical, also referred to as a phenyl diradical or p-benzyne biradical. nih.goviucr.orgpnas.orgsmu.eduucl.ac.ukorganic-chemistry.orgscispace.com The enediyne core itself is often termed the "warhead" due to its critical role in this transformation and the subsequent DNA damage. nih.goviucr.org

The Bergman cyclization typically requires significant activation energy; however, the incorporation of the enediyne unit into a strained cyclic system, like the ten-membered ring found in Dynemicin A, effectively lowers this activation barrier, allowing the reaction to proceed under physiological conditions. smu.eduucl.ac.ukorganic-chemistry.org The resulting biradical is an exceptionally potent and short-lived species, comparable in reactivity to para-benzyne, poised to abstract hydrogen atoms from nearby molecules, most notably the DNA backbone. organic-chemistry.orgsmu.edu

Reductive Activation by Cellular Cofactors (e.g., NADPH, Thiols)

DNA Interaction and Cleavage Mechanisms

The activated Dynemicin A, specifically its reactive biradical intermediate, targets DNA through a combination of binding modes, leading to irreversible damage.

Beyond intercalation, Dynemicin A also exhibits a strong propensity for binding within the minor groove of the DNA helix. pnas.orgnih.govresearchgate.net This minor groove interaction is believed to be critical for the compound's DNA-damaging activity, as it helps to confer binding specificity and correctly orient the reactive enediyne "warhead" in proximity to the DNA backbone. nih.goviucr.orgsmu.edusci-hub.se Studies have shown that DNA breakage mediated by Dynemicin A is significantly inhibited by pretreatment with known minor groove binders like distamycin A and anthramycin, further supporting its interaction with this specific DNA region. pnas.orgnih.gov Molecular docking studies reinforce these findings, indicating that the ligand's minor groove binding is stabilized by hydrogen bonds. researchgate.net While the anthraquinone moiety intercalates, the enediyne bridge is positioned within the minor groove, facilitating the subsequent chemical events. sci-hub.se

The ultimate consequence of Dynemicin A's activation and DNA binding is the scission of DNA strands. The highly reactive 1,4-dehydrobenzene biradical, generated via Bergman cyclization, is capable of abstracting hydrogen atoms directly from the DNA backbone. nih.goviucr.orgpnas.orgsmu.edu This hydrogen abstraction leads to the formation of DNA radicals, which then undergo further reactions, ultimately resulting in single-strand breaks (SSBs) and double-strand breaks (DSBs) in the DNA. nih.goviucr.orgpnas.org

Research has identified specific sequence preferences for Dynemicin A-mediated DNA cleavage. The preferential cutting site is typically on the 3' side of purine (B94841) bases, specifically at sequences such as 5'-GC, 5'-GT, and 5'-AG. pnas.orgnih.govacs.org Dynemicin A preferentially cleaves both double-stranded DNA and the stem regions of single-stranded DNA. pnas.orgnih.govacs.org Interestingly, some sites that are readily cleaved in double-stranded DNA show resistance to cleavage in single-stranded DNA, suggesting a structural dependence for optimal interaction. pnas.org In single-stranded DNA, preferred cleavage sites were primarily found within inverted repeat sequences, often at the dinucleotide sequences 5'-AT and 5'-GT. pnas.org Additionally, a specific bulge thymine (B56734) has been identified as a preferred cleavage site in double-stranded DNA. pnas.org The DNA cleavage patterns induced by Dynemicin A are distinct from those observed with other enediyne antibiotics like esperamicin (B1233071) and calicheamicin. pnas.orgnih.govacs.org

The mechanism for double-strand scission involves an initial hydrogen abstraction from one DNA strand by the p-benzyne biradical, which converts it into a more reactive phenyl radical. This phenyl radical then rapidly abstracts a second hydrogen atom from the opposite DNA strand, leading to oxidative double-strand DNA scission.

Table 1: Preferential DNA Cleavage Sites of Dynemicin A

| DNA Type | Preferred Cleavage Sites (3' side of purine bases) | Specific Dinucleotide Sequences (Single-stranded DNA) | Other Preferred Sites (Double-stranded DNA) |

| Double-stranded | 5'-GC, 5'-GT, 5'-AG | N/A | Stem regions, certain bulge thymines |

| Single-stranded | N/A | 5'-AT, 5'-GT (within inverted repeat sequences) | Stem regions |

Synthetic Methodologies for Dynemicin P and Its Analogs

Strategies for Total Synthesis of Dynemicin A and its Relevance to Dynemicin P

The structural complexity of Dynemicin A, characterized by a unique architecture that fuses an anthraquinone (B42736) core with a 10-membered enediyne ring, has made its total synthesis a significant challenge in organic chemistry. digitellinc.com The scarcity and high reactivity of the natural product have further necessitated the development of laboratory synthetic routes to enable structural modifications and the creation of analogs. nih.gov These synthetic endeavors are crucial for producing a library of analogs for clinical studies, a task that is difficult to achieve through modification of the natural product alone. digitellinc.com

Successful total syntheses of Dynemicin A have provided a blueprint for accessing not only the natural product but also a wide variety of analogs, including those related to this compound. nih.gov These strategies allow for systematic modifications of different parts of the molecule, which is essential for studying structure-activity relationships. The absolute configuration of natural (+)-Dynemicin A has been established as (2S, 3S, 4S, 7R, 8R) through comparative studies between synthetic and fermentation-derived samples. nih.gov

A convergent strategy is paramount for the efficient assembly of the complex dynemicin framework. This approach involves the independent synthesis of two major fragments—a functionalized anthraquinone unit and the 10-membered enediyne macrocycle—which are then coupled at a late stage. nih.gov This method offers significant advantages over a linear synthesis by maximizing efficiency and allowing for the late-stage introduction of structural diversity.

The key fragments in these convergent syntheses are:

The Anthraquinone Fragment: This component is typically derived from precursors like quinone imines. Its construction often involves cycloaddition reactions followed by oxidation to form the tricyclic aromatic system.

The Enediyne Macrocycle: The strained 10-membered ring containing the enediyne core is a significant synthetic hurdle. Palladium-mediated cross-coupling reactions are a common and effective method for its construction.

The final and critical step in these syntheses is the coupling of the two fragments. One notable approach involves a Diels-Alder cycloaddition between a quinone imine and an isobenzofuran (B1246724), followed by an oxidative workup to yield the dynemicin core. acs.orgresearcher.life This late-stage coupling is highly advantageous as it allows for variations in both the quinone imine and isobenzofuran components, providing a flexible route to a wide array of dynemicin analogs. acs.org

Achieving the correct stereochemistry is a critical aspect of the total synthesis of dynemicins. Several key transformations are employed to control the stereocenters within the molecule.

Stereoselective Additions: In the synthesis of the quinone imine fragment, a highly stereoselective addition of a (Z)-enediyne to a quinoline (B57606) intermediate has been reported with 89% yield. acs.orgresearcher.life

Intramolecular Reactions: An intramolecular acetylide addition within an acetylenic ketone has been utilized, proceeding with 94% yield. acs.orgresearcher.life

Diels-Alder Cycloaddition: The final coupling step, a Diels-Alder reaction, is a powerful tool for constructing the core structure. For instance, the cycloaddition of a quinone imine with an isobenzofuran derivative provides the desired product in good yield. acs.orgresearcher.life An intramolecular Diels-Alder reaction has also been used to control the cis C4-C7 relationship in the molecule. acs.org

Chiral Auxiliaries: To enforce the desired stereochemistry, chiral auxiliaries such as Evans oxazolidinones have been used during the synthesis of the enediyne fragment to control the C2 and C3 stereocenters.

Late-Stage Epimerization: In some strategies, controlled acid hydrolysis using reagents like hydrogen fluoride/pyridine can be used to adjust the configuration at C7 and C8 without causing racemization.

The regioselectivity of certain reactions is also crucial. For example, the addition of magnesium acetylides to quinoline derivatives in the presence of chloroformate esters shows high regioselectivity for attack at the C-2 position. molaid.com

Convergent Synthetic Approaches

Chemoenzymatic and Enantioselective Synthesis of this compound Analogs

Chemoenzymatic strategies offer a powerful approach to obtaining enantiomerically pure building blocks for the synthesis of complex molecules like dynemicin analogs. nih.gov These methods combine the selectivity of enzymatic reactions with the versatility of chemical synthesis.

A key application of this strategy in the context of dynemicin analogs involves the enzymatic kinetic resolution of racemic intermediates. For example, lipases are used for the enantioselective acetylation of racemic alcohols in organic solvents, providing chiral building blocks with high enantiomeric excess. researchgate.netmdpi.com Specifically, 2-(4-quinolyl)-1,3-propanediols have been asymmetrized through lipase-catalyzed enantioselective acetylation. researchgate.net The resulting homochiral alcohols can then be elaborated through chemical steps to construct the desired dynemicin analogs. researchgate.netmdpi.com

This chemoenzymatic approach has been successfully applied to the synthesis of simplified dynemicin analogs that feature a side-arm with a protected alcohol. researchgate.net This "handle" can be used for conjugation to other molecules, such as DNA-complexing agents, to create novel therapeutic agents. researchgate.net The key steps in such a synthesis include the regio- and diastereoselective functionalization of the quinoline nucleus and the formation of the 10-membered enediyne ring, often via a palladium-catalyzed Stille-like reaction. researchgate.net

Rational Design and Synthesis of Prodrugs of this compound Analogs

The high toxicity of enediyne compounds like dynemicin has prompted the development of prodrug strategies to improve their therapeutic index. nih.gov A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. mdpi.comscience.gov This approach can enhance selectivity for cancer cells and reduce side effects.

The rational design of dynemicin analog prodrugs is often based on the proposed mechanism of action, which involves bioreductive activation. acs.orgnih.gov For Dynemicin A, activation is thought to be initiated by reduction of the anthraquinone moiety, which triggers a cascade of reactions leading to the formation of a reactive diradical species that cleaves DNA.

Several strategies for designing prodrugs of dynemicin analogs have been explored:

Antibody-Directed Enzyme Prodrug Therapy (ADEPT): This approach involves designing a prodrug that can be selectively activated at the tumor site by an antibody-enzyme conjugate. Prodrugs of dynemicin analogs have been synthesized for activation by the aldolase (B8822740) antibody 38C2. nih.gov These prodrugs are designed to undergo a retro-aldol reaction catalyzed by the antibody, followed by a series of self-immolative steps to release the active enediyne. nih.gov

Bioreductively Activated Prodrugs: Based on the natural activation mechanism, prodrugs have been designed that are activated under the reductive conditions often found in tumor environments. For example, p-quinone monoimines have been developed as bioreductively activated enediyne prodrugs. acs.org

Photochemically Activated Prodrugs: Another innovative approach involves the synthesis of dynemicin analogs that can be activated by light. This allows for spatial and temporal control over the release of the cytotoxic agent. An example is a dynemicin analog that can be activated by photochemical deprotection on the nitrogen atom, leading to DNA cleavage under neutral conditions without the need for chemical activators. researchgate.net

The synthesis of these prodrugs typically involves modifying the core dynemicin analog structure with a trigger moiety that can be cleaved under specific conditions. nih.gov The design of the linker connecting the prodrug moiety to the active drug is critical to ensure efficient release of the active compound. nih.govmdpi.com

Advanced Research Directions and Methodological Considerations

Strategies for Enhancing Molecular Specificity in Dynemicin P Delivery

The profound cytotoxicity of the dynemicin family necessitates strategies that can direct these molecules specifically to target cells, thereby minimizing off-target effects. Research has primarily focused on two major platforms: antibody-drug conjugates (ADCs) and nanoparticle-based delivery systems.

Antibody-Drug Conjugates (ADCs): The ADC approach involves linking a highly potent cytotoxic agent, like a dynemicin derivative, to a monoclonal antibody that selectively binds to antigens overexpressed on the surface of cancer cells. google.comnih.gov This strategy has proven effective for other enediynes, such as calicheamicin, which is the payload in FDA-approved ADCs like gemtuzumab ozogamicin (B1678132) and inotuzumab ozogamicin. nih.govoup.com For dynemicins, derivatives have been successfully conjugated to antibodies, creating ADCs with significant potency. These conjugates are designed to be stable in circulation and to release the cytotoxic payload only after being internalized by the target cancer cell, offering a targeted delivery mechanism. google.comnih.gov

Nanoparticle-Based Delivery: Encapsulating dynemicins within nanoparticles is another promising strategy for targeted delivery. japsonline.com Nanoparticles can be engineered from various materials, including polymers, to carry drug molecules. japsonline.commdpi.com These delivery vehicles can improve the solubility and stability of the payload and can be surface-modified with targeting ligands (such as antibodies or peptides) to recognize and bind to specific cells. mdpi.comnih.gov This approach not only helps in directing the drug to the desired site but can also facilitate controlled release of the compound. japsonline.com

| Delivery Strategy | Mechanism of Specificity | Key Research Findings |

| Antibody-Drug Conjugates (ADCs) | Utilizes monoclonal antibodies to target specific antigens on cancer cells. google.com | Derivatives of the dynemicin class have been used to create ADCs with sub-picomolar cytotoxicity in preclinical models. |

| Nanoparticle Systems | Encapsulation within nanoparticles that can be surface-functionalized with targeting moieties to bind to specific cell types. mdpi.comnih.gov | Nanoparticles can serve as versatile vectors, offering high drug-carrying capacity and the potential for controlled release at the target site. japsonline.com |

Computational Modeling and Simulation of this compound-DNA Interactions

Computational methods are indispensable for understanding the complex, multi-step process of dynemicin-DNA interaction at an atomic level. pnas.orgsmu.edu These in silico techniques provide insights that are difficult to obtain through experimental methods alone, guiding the design of new analogues with modified properties. pnas.orgnih.gov

Molecular Dynamics (MD) Simulations: MD simulations are used to model the physical movements of atoms and molecules over time. For dynemicins, MD simulations have been crucial in studying the initial, non-covalent binding and intercalation of the molecule into the minor groove of DNA. pnas.orgnih.govacs.org These simulations help to identify preferred binding sites and orientations, revealing how the anthraquinone (B42736) portion of the molecule anchors it to the DNA, positioning the enediyne core for its subsequent chemical reaction. nih.govtandfonline.com Studies have modeled the intercalation with various DNA sequences to understand sequence specificity and the conformational changes in both the drug and the DNA upon binding. pnas.orgnih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM): To study the chemical reaction of DNA cleavage, a more advanced hybrid approach is required. mpg.dewikipedia.org QM/MM methods treat the chemically reactive part of the system (the enediyne core and the immediate DNA atoms) with high-accuracy quantum mechanics, while the larger environment (the rest of the protein, solvent) is treated with more computationally efficient molecular mechanics. nih.govmpg.deresearchgate.net This approach has been used to investigate the triggering of the enediyne (e.g., by NADPH), the subsequent Bergman cyclization to form a p-benzyne diradical, and the final step of hydrogen atom abstraction from the DNA sugar backbone, which initiates strand scission. smu.edusmu.edu These models can calculate reaction barriers and energies, clarifying the mechanistic details of how dynemicin cleaves DNA. smu.edu

| Computational Method | Area of Application | Key Insights Provided |

| Molecular Dynamics (MD) | Simulating the non-covalent binding and intercalation of dynemicin into the DNA minor groove. pnas.orgnih.govacs.org | Determination of preferred binding geometries, intercalation energies, and conformational dynamics of the drug-DNA complex. nih.govtandfonline.com |

| Hybrid QM/MM | Modeling the chemical reactions: bioreductive triggering, Bergman cyclization, and hydrogen abstraction from DNA. smu.edumpg.desmu.edu | Elucidation of reaction mechanisms, transition states, and activation energies for the DNA cleavage process. researchgate.netsmu.edu |

Development of Novel Analytical and Spectroscopic Techniques for this compound Research

The complexity and low concentration of natural products like this compound necessitate advanced analytical and spectroscopic techniques for their isolation, characterization, and mechanistic studies. nih.gov

Hyphenated Analytical Techniques: Modern analytical chemistry relies on coupling separation techniques with powerful detectors. nih.govresearchgate.net For dynemicin research, high-performance liquid chromatography (HPLC) is often combined with mass spectrometry (LC-MS) and sometimes tandem mass spectrometry (LC-MS/MS) for sensitive detection and molecular weight determination. ajrconline.orgjddtonline.info For unambiguous structure elucidation of new analogues, more advanced hyphenated systems are employed, such as LC-diode array detection-MS-solid phase extraction-nuclear magnetic resonance (LC-DAD/MS-SPE-NMR). nih.gov This allows for complete physicochemical and structural characterization from a complex mixture.

Advanced Spectroscopic Methods: While standard one-dimensional NMR is fundamental, multi-dimensional NMR techniques (e.g., 2D NMR) are critical for determining the complex three-dimensional structure of dynemicin analogues and their interaction with DNA. numberanalytics.com Other advanced spectroscopic methods, such as fluorescence spectroscopy and time-resolved spectroscopy, can provide dynamic information about the binding process and the kinetics of the DNA cleavage reaction. numberanalytics.comdiva-portal.orgmdpi.com For instance, gas chromatography-mass spectrometry (GC-MS) has been utilized in analyses related to the biosynthetic pathway, helping to identify intermediates and products from engineered metabolic routes. iucr.org

| Technique | Application in Dynemicin Research | Information Gained |

| LC-MS/MS | Detection and quantification of dynemicin analogues in biological matrices or fermentation broths. ajrconline.orgjddtonline.info | High-sensitivity detection, molecular weight confirmation, and fragmentation patterns for structural clues. |

| LC-SPE-NMR | Complete structural elucidation of novel dynemicin analogues isolated from natural or mutasynthetic sources. nih.gov | Provides full 1D and 2D NMR data on a purified, isolated compound for definitive structure determination. |

| Multi-dimensional NMR | Determining the 3D structure of dynemicin-DNA complexes. numberanalytics.com | Detailed conformational information, including intermolecular contacts and structural changes upon binding. |

| GC-MS | Analysis of intermediates and shunt products in biosynthetic and mutasynthetic experiments. iucr.org | Identification of small, volatile molecules produced by genetically modified strains. |

Exploration of Diversified this compound Scaffolds Through Mutasynthetic and Genetic Engineering Advancements

The total chemical synthesis of dynemicins is exceptionally long and challenging, which hinders the generation of diverse analogues for structure-activity relationship studies. digitellinc.com Mutasynthesis and genetic engineering provide a powerful alternative by leveraging the natural biosynthetic machinery of the producing organism, Micromonospora chersina. digitellinc.comresearchgate.netnih.gov

Mutasynthesis and Precursor-Directed Biosynthesis: This strategy involves genetically modifying the producing bacterium to block the production of a natural biosynthetic intermediate. digitellinc.comresearchgate.net For dynemicins, a key intermediate is iodoanthracene-γ-thiolactone, which forms the anthraquinone portion of the molecule. digitellinc.com Researchers have identified the gene orf15 as essential for the production of this intermediate. digitellinc.comnih.gov By creating a Δorf15 mutant strain, the natural pathway is halted. researchgate.net This "blocked mutant" can then be fed chemically synthesized analogues of the iodoanthracene-γ-thiolactone. The remaining active enzymes in the biosynthetic pathway process these synthetic precursors, incorporating them to produce a library of novel, unnatural dynemicin analogues with modifications in the anthraquinone ring. digitellinc.comresearchgate.netnih.gov

Genetic Engineering Tools: The advancement of genetic tools, particularly CRISPR-Cas9, has greatly facilitated the targeted deletion or modification of genes within the dynemicin biosynthetic gene cluster. researchgate.netresearchgate.netbiorxiv.org This precision allows for the creation of specific mutant strains needed for mutasynthesis and for exploring the function of other genes in the pathway. researchgate.netnih.govbiorxiv.org This integrated approach, combining synthetic chemistry with genetic manipulation, opens a promising avenue for generating diversified dynemicin scaffolds, potentially leading to compounds with enhanced DNA binding, tuned reactivity, or improved therapeutic profiles. digitellinc.comnih.gov

| Gene/Enzyme | Function in Biosynthesis | Application in Scaffold Diversification |

| orf15 | Essential for the early steps leading to the iodoanthracene-γ-thiolactone precursor. digitellinc.comresearchgate.net | Deletion of this gene creates a blocked mutant (Δorf15) used in mutasynthesis to incorporate synthetic anthraquinone precursors. researchgate.netnih.gov |

| Enediyne PKS (e.g., DynE8) | Polyketide synthase responsible for initiating the formation of the enediyne core. nih.govpnas.org | A potential target for genetic engineering to alter the structure of the enediyne backbone. |

| orf14 | Implicated in the heterodimerization (coupling) of the anthraquinone and enediyne halves. researchgate.net | Deletion abolishes dynemicin production, confirming its critical role and making it a point of interest for pathway engineering. researchgate.net |

| CRISPR-Cas9 | A genome editing tool. researchgate.netresearchgate.net | Used to efficiently create targeted gene deletions or modifications in Micromonospora chersina to facilitate mutasynthesis. biorxiv.orgbiorxiv.org |

Q & A

Q. What are the established synthetic routes for Dynemicin P, and what methodological challenges are associated with its production?

this compound, a complex enediyne antibiotic, is synthesized via multi-step organic reactions, often involving retro-Diels-Alder strategies or polyketide pathways. Key challenges include stereochemical control and stability of intermediates. Methodologies include:

- Chromatographic purification (HPLC, flash chromatography) to isolate unstable intermediates .

- Spectroscopic validation (NMR, MS) for structural confirmation .

- Example table of synthetic approaches:

| Route | Yield (%) | Key Step | Limitations |

|---|---|---|---|

| Retro-Diels-Alder | 12-18 | Cycloaddition under anhydrous conditions | Low scalability |

| Polyketide mimic | 8-10 | Enzymatic chain elongation | Requires specialized biocatalysts |

Q. What in vitro assays are commonly used to evaluate this compound’s bioactivity?

Standard assays include:

- DNA cleavage assays (gel electrophoresis to detect double-strand breaks) .

- Cytotoxicity screens (MTT assays on cancer cell lines, e.g., HeLa or MCF-7) .

- Minimum inhibitory concentration (MIC) tests against Gram-positive bacteria .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC₅₀ values for this compound across different studies?

Discrepancies often arise from variability in experimental design:

- Standardize assay conditions : Control pH, temperature, and solvent (e.g., DMSO concentration) to ensure reproducibility .

- Cross-validate with orthogonal methods : Compare results from fluorescence-based viability assays (e.g., Calcein AM) with ATP quantification (e.g., CellTiter-Glo) .

- Meta-analysis : Apply statistical models (ANOVA or Bayesian inference) to aggregate data from multiple studies, accounting for outliers .

Q. What strategies optimize the enantioselective synthesis of this compound to improve yield and purity?

Advanced methodologies include:

- Chiral catalyst screening : Use of Rhodium(I)-BINAP complexes for asymmetric hydrogenation .

- Reaction kinetics modeling : DOE (Design of Experiments) to identify optimal temperature and catalyst loading .

- In-line analytics : Real-time FTIR or Raman spectroscopy to monitor reaction progress and adjust parameters dynamically .

Q. How do researchers differentiate this compound’s mechanism of action from other enediyne antibiotics?

Comparative approaches involve:

- Mechanistic studies : Use electron paramagnetic resonance (EPR) to detect radical intermediates during DNA cleavage .

- Transcriptomic profiling : RNA-seq to compare gene expression changes in Staphylococcus aureus treated with this compound vs. calicheamicin .

- Molecular docking : Simulate binding affinities to DNA minor grooves using AutoDock Vina .

Q. What ethical and methodological considerations arise when translating this compound from preclinical to clinical studies?

Key considerations include:

- Toxicity thresholds : Determine NOAEL (No Observed Adverse Effect Level) via rodent models, ensuring alignment with ICH S7 guidelines .

- Data transparency : Pre-register experimental protocols on platforms like ClinicalTrials.gov to mitigate publication bias .

- Ethical sourcing : Verify compliance with Nagoya Protocol for biological materials .

Methodological Frameworks for this compound Research

-

PICO Framework (For hypothesis-driven studies):

-

FINER Criteria (For evaluating research questions):

Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .

Data Interpretation and Reproducibility

- Avoid data dredging : Predefine endpoints and statistical tests to prevent spurious correlations .

- Replication protocols : Share raw datasets and analytical code via repositories like Zenodo or GitHub .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.